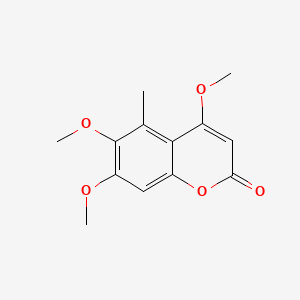
4,6,7-Trimethoxy-5-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethoxy-5-methylcoumarin is a natural product found in Clematis delavayi . It is also a coumarin isolated from Viola yedonensis Makino . Its molecular formula is C13H14O5 .
Molecular Structure Analysis
The molecular structure of 4,6,7-Trimethoxy-5-methylcoumarin includes a molecular weight of 250.25 g/mol . The IUPAC name for this compound is 4,6,7-trimethoxy-5-methylchromen-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin include a molecular weight of 250.25 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 250.08412354 g/mol, a monoisotopic mass of 250.08412354 g/mol, a topological polar surface area of 54 Ų, a heavy atom count of 18, and a complexity of 351 .Aplicaciones Científicas De Investigación
Natural Product Research
“4,6,7-Trimethoxy-5-methylcoumarin” is a natural product found in certain plant species. For example, it has been identified in Viola yedonensis Makino and Leonotis nepetaefolia . This suggests potential applications in the study of these plants’ medicinal properties and the development of plant-based pharmaceuticals.
Organic Synthesis
Coumarin compounds, including “4,6,7-Trimethoxy-5-methylcoumarin”, can be used in organic synthesis. They can be synthesized through various pathways, including modern methodologies fused with classical Pechmann reactions or Knoevenagel condensations . This makes them useful in the development of new synthetic methods and the production of other complex organic compounds.
Photophysical Properties
Coumarin-fused-coumarins, a category that includes “4,6,7-Trimethoxy-5-methylcoumarin”, possess interesting photophysical properties due to their extended molecular framework . This suggests potential applications in fields like photonics, where these properties could be harnessed for the development of new materials and technologies.
Biological and Pharmaceutical Applications
Coumarins have been found to possess a wide range of biological and pharmaceutical properties. They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . While specific studies on “4,6,7-Trimethoxy-5-methylcoumarin” may be limited, the broader coumarin family’s properties suggest potential applications in these areas.
Photosensitizers for Photodynamic Therapy
Some coumarin derivatives have been developed as photosensitizers for photodynamic therapy . While specific studies on “4,6,7-Trimethoxy-5-methylcoumarin” may be limited, this suggests a potential application in the field of cancer treatment.
Fluorescent Imaging of Cancer
Coumarin derivatives have also been used in the development of fluorescent imaging agents for cancer . This suggests another potential application of “4,6,7-Trimethoxy-5-methylcoumarin” in the field of medical imaging.
Safety and Hazards
The safety data sheet for 4,6,7-Trimethoxy-5-methylcoumarin suggests that it is for R&D use only and not for medicinal, household, or other use . Other safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
4,6,7-trimethoxy-5-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAADQKZOBZHRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

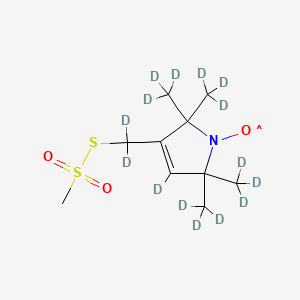
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

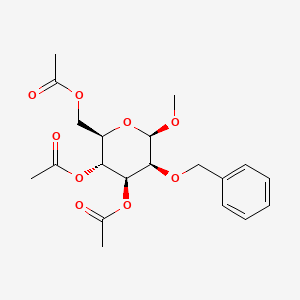
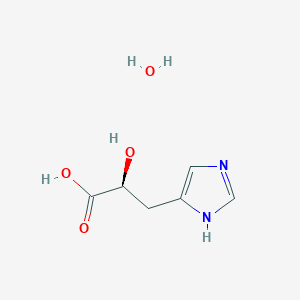
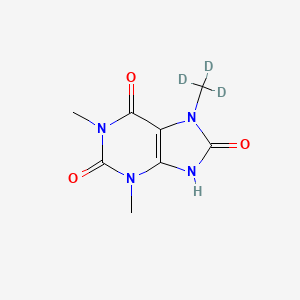
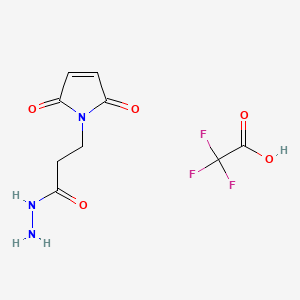
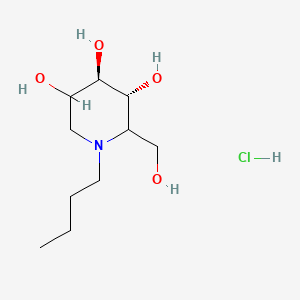

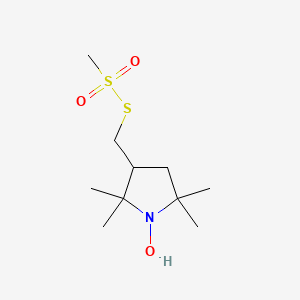
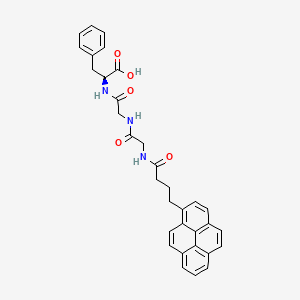
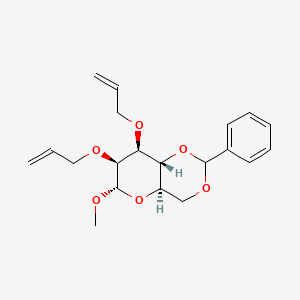
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
